

An In-Depth Technical Guide to the Carbapenem Antibiotic CS-834

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Compound of Interest

Compound Name: CS-834

Cat. No.: B1669649

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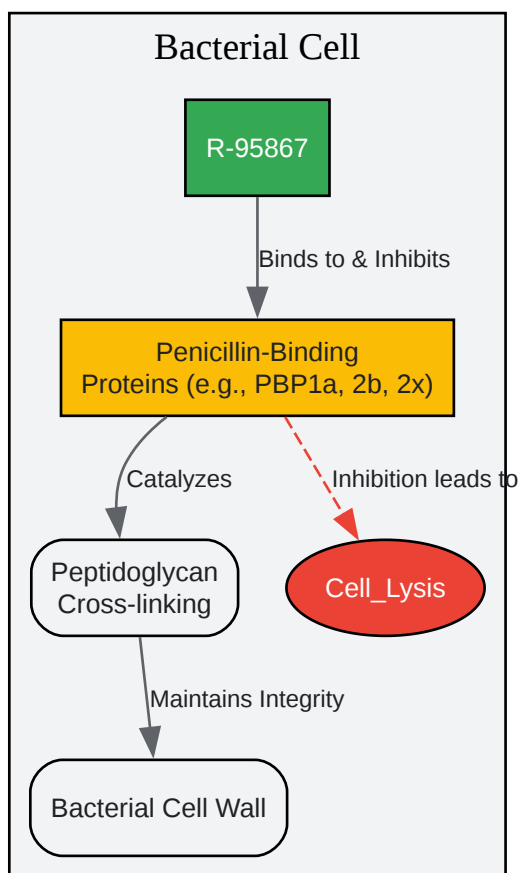
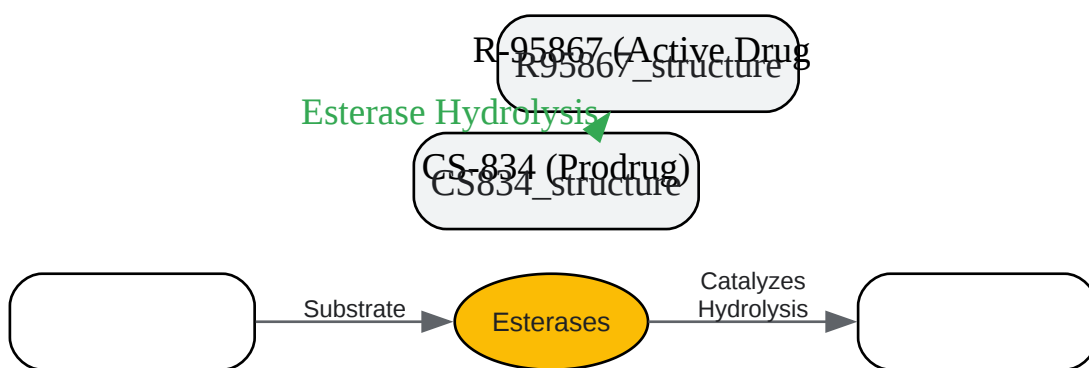
For Researchers, Scientists, and Drug Development Professionals

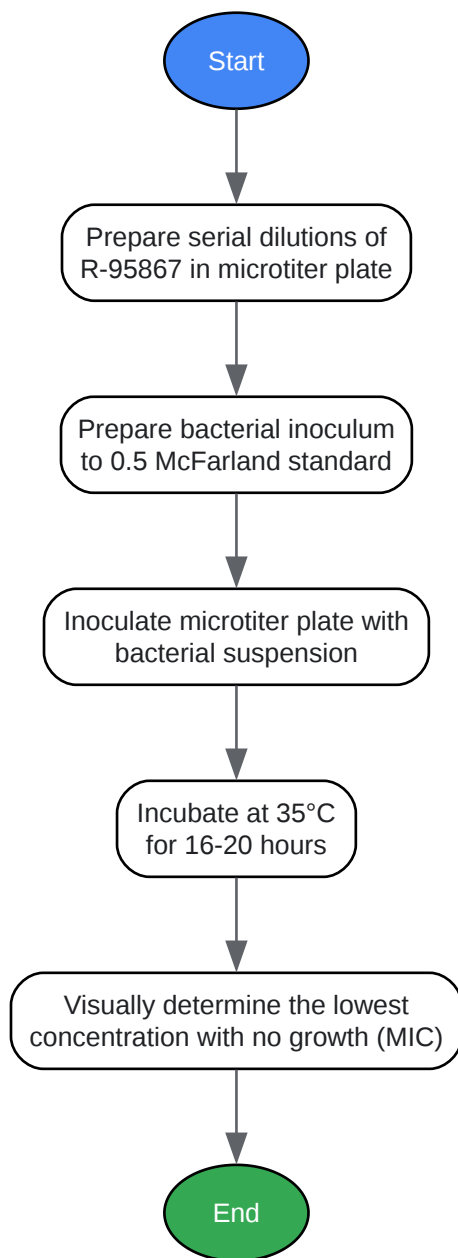
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and antibacterial activity of the carbapenem antibiotic **CS-834**. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in the field of drug development and infectious disease.

Core Chemical Structure and Prodrug Moiety

CS-834 is an orally bioavailable carbapenem antibiotic. Structurally, it is a pivaloyloxymethyl (POM) ester-type prodrug of its active metabolite, R-95867.[1] The core of R-95867 features a 1 β -methylcarbapenem skeleton, which is crucial for its antibacterial activity and stability. A key functional group, the (R)-5-oxopyrrolidin-3-ylthio moiety, is attached at the C-2 position of the carbapenem ring.[1][2] The pivaloyloxymethyl ester group in **CS-834** enhances its oral absorption, allowing it to be effectively administered via this route.

Chemical Structure of **CS-834** and its Active Metabolite R-95867





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References

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- 2. New penem compounds with 5'-substituted pyrrolidinylthio group as a C-2 side chain; comparison of their biological properties with those of carbapenem compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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